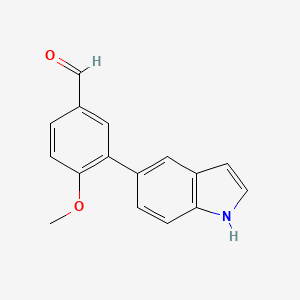
3-(1H-indol-5-yl)-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-5-yl)-4-methoxybenzaldehyde is an organic compound that features an indole ring system substituted with a methoxy group and an aldehyde group. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities and structural complexity . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)-4-methoxybenzaldehyde typically involves the formation of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used in cross-coupling reactions to form the indole core .
化学反应分析
Types of Reactions
3-(1H-indol-5-yl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-(Indol-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(Indol-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
3-(1H-indol-5-yl)-4-methoxybenzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-(1H-indol-5-yl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-(Indol-5-yl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Indol-5-yl)-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(1H-indol-5-yl)-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the methoxy group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1H-indol-5-yl)-4-methoxybenzaldehyde, and how are intermediates characterized?
- Methodology :
- Step 1 : Start with 4-methoxy-1H-indole as the core structure. Functionalize the indole ring via Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce a formyl group at the 3-position.
- Step 2 : Couple the indole moiety with a benzaldehyde derivative using NaH in DMF as a base for alkylation or arylation.
- Step 3 : Reduce intermediates (e.g., aldehydes to alcohols) with NaBH₄ under controlled conditions to avoid over-reduction.
- Characterization : Validate purity and structure via 1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C-NMR (carbonyl signals at δ ~190 ppm), and HR-ESI-MS (exact mass ± 0.001 Da) .
Q. How can researchers confirm the regioselectivity of functionalization on the indole ring?
- Methodology :
- Use NOESY or COSY NMR to correlate spatial proximity of substituents. For example, coupling between methoxy (δ ~3.8 ppm) and adjacent aromatic protons confirms substitution at the 4-position.
- Compare experimental 1H-NMR shifts with computational predictions (DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodology :
- Temperature Control : Maintain reactions at –20°C during sensitive steps (e.g., NaBH₄ reductions) to minimize side reactions.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to enhance efficiency.
- By-Product Analysis : Use LC-MS to identify and quantify impurities (e.g., over-alkylated products) and adjust stoichiometry or reaction time accordingly .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodology :
- Isotopic Labeling : Introduce 13C-labeled methoxy groups to distinguish overlapping signals in 13C-NMR.
- X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal analysis (e.g., confirming methoxy orientation at C4) .
Q. How can advanced functionalization of the benzaldehyde moiety enhance biological activity?
- Methodology :
- Phosphonate Introduction : Replace the aldehyde group with a phosphonate moiety (e.g., using Arbuzov reaction) to improve metabolic stability.
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF₃) to modulate lipophilicity and receptor binding. Validate via in vitro assays (e.g., enzyme inhibition) .
Q. Contradictions and Resolutions
- Contradiction : Discrepancies in reported 1H-NMR shifts for indole protons due to solvent effects.
- Resolution : Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and report dielectric constants .
Q. Key Recommendations
- Prioritize multi-technique validation (NMR, HRMS, X-ray) for novel derivatives.
- Screen reaction conditions systematically (e.g., solvent polarity, base strength) to improve reproducibility.
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-(1H-indol-5-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C16H13NO2/c1-19-16-5-2-11(10-18)8-14(16)12-3-4-15-13(9-12)6-7-17-15/h2-10,17H,1H3 |
InChI 键 |
YRNMXIXKOWPVPY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC3=C(C=C2)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















